molecular formula C20H19N3O4S B6552186 methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040678-89-4

methyl 3-({[(4-methylphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552186
CAS No.: 1040678-89-4
M. Wt: 397.4 g/mol
InChI Key: VRTCAHFENNAVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of carbamic acid, which is an organic compound with the formula H2NCOOH . Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .

Mechanism of Action

Target of Action

It contains acarbamoyl functional group , which is known to interact with various biological targets, including enzymes and receptors. The presence of a benzylic position suggests potential interactions with aromatic residues in proteins.

Mode of Action

Thecarbamoyl functional group is known to form hydrogen bonds with its targets, leading to changes in their activity. The benzylic position may undergo substitution reactions, potentially leading to the formation of covalent bonds with its targets.

Biochemical Pathways

Compounds containing acarbamoyl functional group are known to be involved in various biochemical pathways, including those related to protein synthesis and metabolism.

Pharmacokinetics

The presence of acarbamoyl functional group suggests potential for hydrophilic interactions, which could influence absorption and distribution. The benzylic position may be susceptible to metabolic transformations, potentially affecting the compound’s elimination.

Result of Action

The interaction of thecarbamoyl functional group with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the carbamoyl functional group and the benzylic position may be influenced by pH. Additionally, the compound’s stability could be affected by temperature and light exposure.

Properties

IUPAC Name

methyl 3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12-3-5-13(6-4-12)10-21-17(24)11-23-18(25)15-8-7-14(19(26)27-2)9-16(15)22-20(23)28/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTCAHFENNAVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.